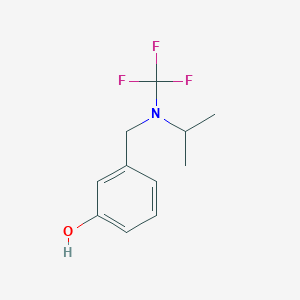![molecular formula C12H11ClN2O3 B13965002 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester CAS No. 50609-68-2](/img/structure/B13965002.png)
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The unique structure of this compound, which includes a fused pyridine and pyrimidine ring system, contributes to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and chlorination steps. One common method involves the following steps :
Condensation: 2-aminopyridine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the pyridopyrimidine core.
Chlorination: The final step involves chlorination using thionyl chloride to introduce the chlorine atom at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the keto group, to form corresponding alcohols or other oxidized products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer, viral infections, and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA and RNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells.
類似化合物との比較
Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring system but with an imidazole ring instead of a pyridine ring.
Uniqueness
The presence of the chlorine atom at the 7-position and the ethyl ester group at the 3-position makes 7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester unique. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for drug development and other scientific research applications.
特性
CAS番号 |
50609-68-2 |
|---|---|
分子式 |
C12H11ClN2O3 |
分子量 |
266.68 g/mol |
IUPAC名 |
ethyl 2-(7-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-11(16)5-8-6-14-10-4-3-9(13)7-15(10)12(8)17/h3-4,6-7H,2,5H2,1H3 |
InChIキー |
UGSTZPVMZHXYRW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN=C2C=CC(=CN2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)













